

# physical and chemical properties of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid

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## An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the available physical, chemical, and biological information for **1,2,3,4-Tetrahydroquinoline-5-carboxylic acid** (CAS Number: 114527-54-7). While this compound is of interest in medicinal chemistry, particularly as a scaffold in drug design, publicly available experimental data on its specific properties are limited. This document summarizes the existing data, discusses a probable synthetic route, and provides context for its application in research and development. Due to the scarcity of data for the title compound, comparative information for a structural isomer, 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid, is also presented to offer a broader perspective on this class of molecules.

### Introduction

**1,2,3,4-Tetrahydroquinoline-5-carboxylic acid** is a heterocyclic compound featuring a tetrahydroquinoline core with a carboxylic acid substituent at the 5-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide

array of biologically active molecules. The addition of a carboxylic acid group provides a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound has been identified as a building block in the synthesis of HIV protease inhibitors, highlighting its potential in the development of novel therapeutics.<sup>[1]</sup>

## Physicochemical Properties

Detailed experimental data for the physical and chemical properties of **1,2,3,4-Tetrahydroquinoline-5-carboxylic acid** are not extensively reported in the scientific literature. The compound is commercially available, with suppliers indicating a purity of approximately 85% as determined by HPLC.<sup>[1][2]</sup>

Table 1: Identifier and Basic Properties of **1,2,3,4-Tetrahydroquinoline-5-carboxylic acid**

Property	Value	Source
CAS Number	114527-54-7	<sup>[3],[4]</sup>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub>	Angene Chemical
Molecular Weight	177.19 g/mol	Angene Chemical
Purity	~85% (HPLC)	<sup>[1][2]</sup>

Note: The molecular weight is calculated from the molecular formula.

For comparative purposes, the computed properties of the structural isomer, 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid, are provided in the table below. It is critical to note that these values are for a different compound and should not be used as surrogates for **1,2,3,4-Tetrahydroquinoline-5-carboxylic acid**.

Table 2: Computed Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (Isomer for Comparison)

Property	Value	Source
Molecular Weight	177.20 g/mol	[5]
XLogP3	-1.4	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	1	[5]
Exact Mass	177.078978594 Da	[5]
Monoisotopic Mass	177.078978594 Da	[5]
Topological Polar Surface Area	49.3 Å <sup>2</sup>	[5]
Heavy Atom Count	13	[5]

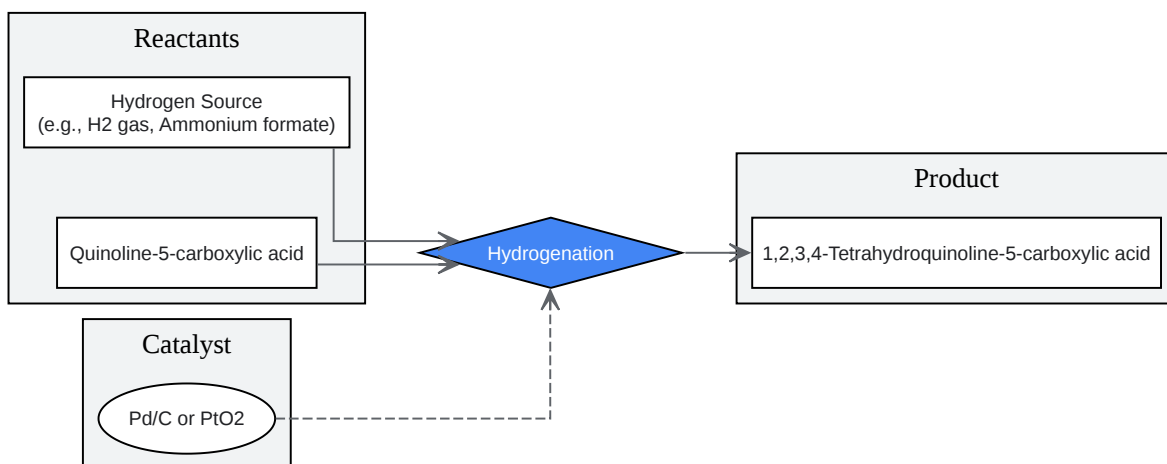
## Synthesis

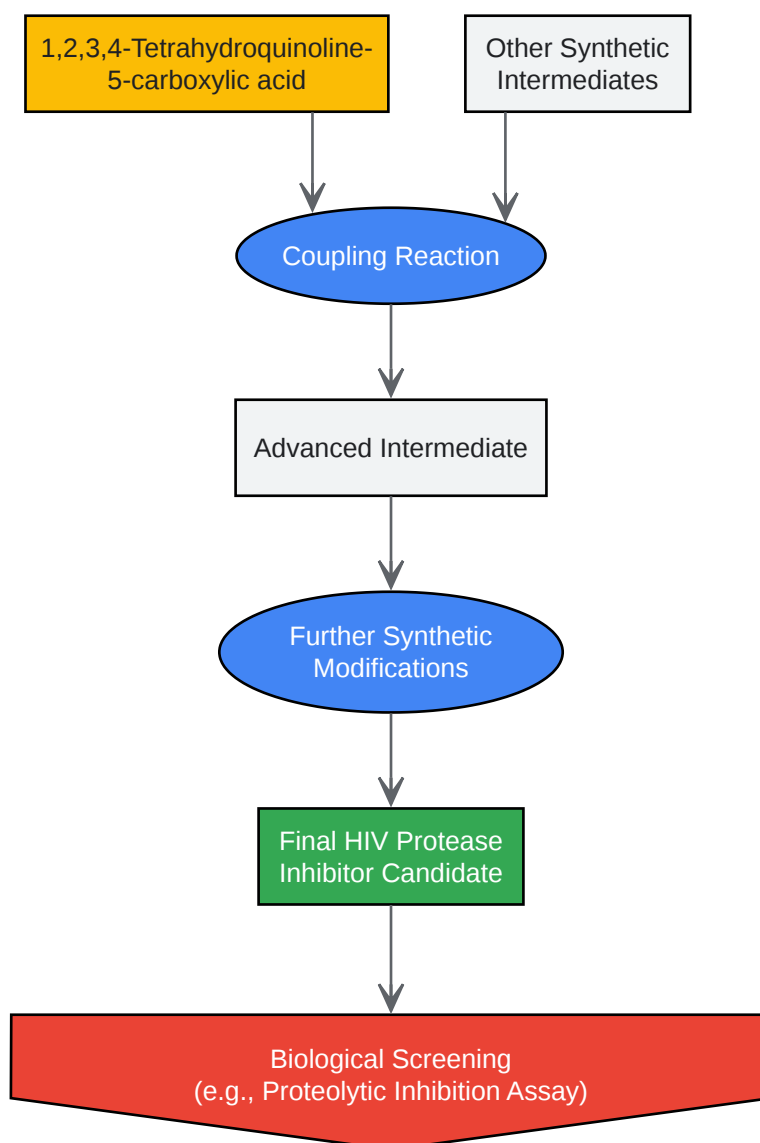
A specific, detailed experimental protocol for the synthesis of **1,2,3,4-Tetrahydroquinoline-5-carboxylic acid** is not readily available in the reviewed literature. However, the most plausible and commonly employed method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline.[6][7][8]

## Proposed Experimental Protocol: Catalytic Hydrogenation of Quinoline-5-carboxylic acid

This protocol is a generalized procedure based on established methods for the hydrogenation of quinoline derivatives.

Reaction Scheme:





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Address: 3281 E Guasti Rd

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